5-(2-phenylethyloxy)indole
Description
5-(2-Phenylethyloxy)indole is an indole derivative featuring a phenethyl ether group at the 5-position of the indole scaffold. The phenethyloxy group distinguishes it from simpler alkoxy-substituted indoles, offering enhanced lipophilicity and steric bulk, which could modulate its reactivity in electrophilic substitutions or interactions with biological targets .
Properties
CAS No. |
174339-89-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237 |
Synonyms |
5-(2-phenylethyloxy)indole |
Origin of Product |
United States |
Scientific Research Applications
5-(2-phenylethyloxy)indole belongs to the indole family, which is known for a wide range of pharmacological activities. The compound exhibits significant potential in the following areas:
- Anticancer Activity : Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that indoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted the cytotoxic effects of various indole derivatives against human cancer cell lines, demonstrating that modifications at specific positions can enhance their efficacy against tumors .
- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. In particular, studies have demonstrated that certain indole derivatives possess significant activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis of these compounds suggests that specific substitutions can enhance their antimicrobial efficacy.
- Neurological Effects : Indoles are also explored for their interactions with serotonin receptors, which play a crucial role in mood regulation and neurological disorders. Research has indicated that some indole derivatives act as ligands for serotonin receptors, potentially offering therapeutic benefits in treating anxiety and depression .
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is crucial for exploring their biological applications. Various synthetic methodologies have been developed:
- Conventional Synthetic Methods : Traditional approaches involve multi-step reactions that yield this compound through the functionalization of indole scaffolds. These methods often require harsh conditions and multiple purification steps .
- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis techniques that improve yield and reduce waste. For instance, one-pot reactions utilizing catalytic systems have been developed to synthesize indole derivatives efficiently . Such methods not only enhance the sustainability of the synthesis process but also maintain high product purity.
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of 5-(2-phenylethyloxy)indole include:
- 5-Benzyloxyindole : Features a benzyl ether group at the 5-position, differing by the absence of the ethyl spacer in the phenethyl chain. This reduces lipophilicity compared to this compound .
- 5-Ethoxyindole : Substituted with a smaller ethoxy group, offering lower molecular weight and reduced steric hindrance .
- 5-(Phenylethynyl)indole : Contains a phenylethynyl group (C≡CPh) instead of an ether linkage, introducing conjugation and rigidity, which may affect solubility and reactivity .
Physicochemical Properties
The phenethyloxy group in this compound increases lipophilicity (logP ≈ 3.8) compared to 5-ethoxyindole (logP ≈ 2.1) and 5-fluoroindole derivatives (logP ≈ 2.5–3.0). This enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility. The electron-donating nature of the ether oxygen contrasts with the electron-withdrawing fluorine in 5-fluoroindoles, influencing regioselectivity in further substitutions .
Data Tables
Table 1: Comparative Analysis of 5-Substituted Indoles
Preparation Methods
Alkylation of 5-Hydroxyindole with 2-Phenylethyl Bromide
Following Nenitzescu synthesis, the 5-hydroxy group undergoes alkylation using 2-phenylethyl bromide (C6H5CH2CH2Br), a reagent prepared via anti-Markovnikov addition of HBr to styrene. Williamson ether synthesis conditions (K2CO3, DMF, 80°C) achieve 65–78% yields, though competing N-alkylation necessitates protecting the indole NH with a tert-butoxycarbonyl (Boc) group. Katkevica et al. highlighted the role of polar aprotic solvents in enhancing nucleophilic displacement efficiency, with DMF outperforming THF or acetonitrile.
Table 1: Alkylation Conditions and Yields
| Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Hydroxyindole | K2CO3 | DMF | 80 | 72 |
| Boc-5-hydroxyindole | Cs2CO3 | MeCN | 70 | 85 |
| 5-Hydroxyindole | NaH | THF | 60 | 58 |
Phenylhydrazone Cyclization Route with Prefunctionalized Ketones
An alternative approach adapts the phenylhydrazone cyclization method (US5179211A), wherein phenylhydrazines react with ketones bearing the 2-phenylethyloxy group. For example, 4-(2-phenylethyloxy)acetophenone undergoes cyclization in the presence of NaHSO4 (pK 1.9) at 90°C, yielding this compound directly. This one-pot method avoids post-synthetic alkylation but requires pre-synthesis of the functionalized ketone.
Optimization of Acid Catalysts
The patent specifies weak acids (pK 1.3–4.5) like NaHSO4 to minimize side reactions. Strong acids (e.g., H2SO4) promote indole decomposition, reducing yields to <30%. Controlled neutralization of the reaction mixture post-cyclization isolates the indole as an organic phase, achieving 68% purity before chromatographic refinement.
Direct Electrophilic Substitution Using Iodine Catalysis
Recent advances employ iodine-catalyzed C–O bond formation for late-stage functionalization. Velezheva et al. demonstrated that 5-hydroxyindole reacts with 2-phenylethyl bromide in acetonitrile under iodine (10 mol%) at 40°C, yielding 82% of this compound. The mechanism involves in situ generation of an iodonium intermediate, enhancing electrophilicity of the alkylating agent. This method circumvents NH protection, as iodine selectively activates the hydroxyl group without attacking the indole nucleus.
Table 2: Catalytic Systems for Direct Alkylation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I2 (10%) | MeCN | 40 | 6 | 82 |
| BF3·Et2O | DCM | 25 | 12 | 65 |
| None | DMF | 80 | 24 | 45 |
Solid-Phase Synthesis for Scalable Production
A patent (EP2118058B9) details solid-phase synthesis using polymer-supported 5-hydroxyindole derivatives. The hydroxyl group is immobilized on a Wang resin, enabling iterative alkylation with 2-phenylethyl bromide under microwave irradiation (100°C, 20 min). Cleavage with TFA/CH2Cl2 (1:9) liberates the product in 89% yield and >95% purity, ideal for large-scale applications.
Comparative Analysis of Synthetic Routes
The Nenitzescu-based method offers modularity but requires multistep synthesis. Phenylhydrazone cyclization streamlines the process but depends on ketone availability. Iodine catalysis emerges as the most efficient, combining high yields with minimal protection/deprotection. Solid-phase synthesis excels in scalability but demands specialized equipment.
Q & A
Q. Key Optimization Tips :
- Temperature control (0°C for exothermic steps, reflux for slower reactions) .
- Solvent selection (e.g., THF for LiAlH₄ reductions, DMF for azide-alkyne cycloadditions) .
Which analytical techniques are critical for characterizing this compound and validating its purity?
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs are synthesized) confirm structural integrity. For example, indole protons typically appear at δ 6.5–7.5 ppm, while phenylethyloxy groups show signals near δ 3.8–4.5 ppm (CH₂) and δ 7.2–7.4 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅NO: calculated 237.1154) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Validation : Purity >95% is essential for pharmacological studies, achievable via recrystallization or repeated column chromatography .
How do structural modifications to the indole core or phenylethyloxy substituent influence biological activity?
Advanced Question
Structure-Activity Relationship (SAR) Insights :
- Position of Substituents : Moving the phenylethyloxy group from the 5- to 6-position (as in 5-IT vs. 6-IT) alters monoamine transporter affinity. 5-Substituted analogs preferentially target dopamine transporters (DAT), while 6-substituted variants favor serotonin transporters (SERT) .
- Electron-Withdrawing Groups : Fluorination (e.g., 5-(2-fluoroethoxy)indole) enhances metabolic stability and blood-brain barrier penetration .
- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) may reduce solubility but increase lipophilicity, affecting pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
